

Comparative Efficacy of 3MB-PP1 and Other PP1 Analogs in Kinase Inhibition

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Compound of Interest		
Compound Name:	3MB-PP1	
Cat. No.:	B023500	Get Quote

In the realm of chemical genetics, the development of analog-sensitive (AS) kinases paired with selective inhibitors has revolutionized the study of kinase signaling pathways. Among the most utilized inhibitors are pyrazolopyrimidine (PP1) analogs, which offer temporal and reversible control over the activity of engineered kinases. This guide provides a detailed comparison of the effectiveness of **3MB-PP1** against other well-established PP1 analogs, namely 1NA-PP1 and 1NM-PP1, supported by experimental data to aid researchers in selecting the optimal tool for their studies.

Executive Summary

3MB-PP1 is a bulky purine analog that has demonstrated enhanced efficacy against a number of analog-sensitive kinases that are resistant to other PP1 analogs like 1NA-PP1 and 1NM-PP1.[1] This broader applicability makes **3MB-PP1** a valuable tool for extending the chemical genetics approach to a wider range of kinases. While all three analogs are potent inhibitors of AS-kinases, their selectivity against wild-type (WT) kinases and their efficacy against specific AS-kinase mutants can vary. This comparison guide outlines these differences through quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of **3MB-PP1**, 1NA-PP1, and 1NM-PP1 against a panel of both analog-sensitive and wild-type kinases. This data highlights the potency and selectivity of each compound.



Analog-Sensitive Kinases v-Src-as1 1NA-PP1 1.5 [2][3] 1NM-PP1 4.3 [4][5] C-Fyn-as1 1NA-PP1 1.5 [3] 1NM-PP1 3.2 [4][5] CDK2-as1 1NA-PP1 15 [3] 1NM-PP1 5.0 [4] CAMKII-as1 1NM-PP1 120 [4] C-Abl-as2 1NM-PP1 120 [4] CdK7as/as 1NM-PP1 120 [5] Ptoas 3MB-PP1 120 [6][7] Wild-Type Kinases v-Src 1NA-PP1 1000 [8] C-Fyn 1NA-PP1 600 1NM-PP1 600 [8] C-Abl 1NA-PP1 600 [8] CDK2 1NA-PP1 18000 [8] CAMKII 1NA-PP1 18000 [8] CAMKII 1NA-PP1 18000 [8] CAMKII 1NA-PP1 18000 [8] CAMKII 1NA-PP1 22000 [8] CAMKII 1NA-PP1 22000	Kinase Target	Inhibitor	IC50 (nM)	Reference
1NM-PP1 4.3 [4][5] c-Fyn-as1 1NA-PP1 1.5 [3] 1NM-PP1 3.2 [4][5] CDK2-as1 1NA-PP1 15 [3] 1NM-PP1 5.0 [4] CAMKII-as1 1NM-PP1 8.0 [4] C-Abi-as2 1NM-PP1 120 [4] Cdk7as/as 1NM-PP1 -50 [5] Ptoas 3MB-PP1 120 Leu93-ZIPK 3MB-PP1 2000 [6][7] Wild-Type Kinases v-Src 1NA-PP1 1000 [2] 1NM-PP1 600 [8] c-Abi 1NA-PP1 600 1NM-PP1 600 [8] CDK2 1NA-PP1 18000 [8] CDK2 1NA-PP1 18000 [8] CAMKII 18000 [8] CAMKII 1NA-PP1 18000				
C-Fyn-as1 1NA-PP1 1.5 [3] 1NM-PP1 3.2 [4][5] CDK2-as1 1NA-PP1 15 [3] 1NM-PP1 5.0 [4] CAMKII-as1 1NM-PP1 8.0 [4] C-Abl-as2 1NM-PP1 120 [4] Cdk7as/as 1NM-PP1 -50 [5] Ptoas 3MB-PP1 120 Leu93-ZIPK 3MB-PP1 2000 [6][7] Wild-Type Kinases V-Src 1NA-PP1 1000 [2] 1NM-PP1 600 [8] C-Fyn 1NA-PP1 600 1NM-PP1 600 [8] C-Abl 1NA-PP1 600 1NM-PP1 600 [8] CDK2 1NA-PP1 18000 [8] CDK2 1NA-PP1 18000 [8] CAMKII 1NA-PP1 18000 [8]	v-Src-as1	1NA-PP1	1.5	[2][3]
1NM-PP1 3.2	1NM-PP1	4.3	[4][5]	
CDK2-as1 1NA-PP1 15 [3] 1NM-PP1 5.0 [4] CAMKII-as1 1NM-PP1 8.0 [4] c-AbI-as2 1NM-PP1 120 [4] CdK7as/as 1NM-PP1 -50 [5] Ptoas 3MB-PP1 120 Leu93-ZIPK 3MB-PP1 2000 [6][7] Wild-Type Kinases v-Src 1NA-PP1 1000 [2] 1NM-PP1 600 [8] c-Fyn 1NA-PP1 600 1NM-PP1 600 [8] C-AbI 1NA-PP1 600 1NM-PP1 600 [8] CDK2 1NA-PP1 18000 [8] CAMKII 1NA-PP1 18000	c-Fyn-as1	1NA-PP1	1.5	[3]
1NM-PP1 5.0 [4] CAMKII-as1 1NM-PP1 8.0 [4] c-AbI-as2 1NM-PP1 120 [4] Cdk7as/as 1NM-PP1 -50 [5] Ptoas 3MB-PP1 120 100 Leu93-ZIPK 3MB-PP1 2000 [6][7] Wild-Type Kinases V-Src 1NA-PP1 1000 [2] 1NM-PP1 1000 [8] - c-Fyn 1NA-PP1 600 - 1NM-PP1 600 [8] - c-Abl 1NA-PP1 600 - 1NM-PP1 600 [8] - CDK2 1NA-PP1 18000 - 1NM-PP1 18000 [8] - CAMKII 1NA-PP1 22000 -	1NM-PP1	3.2	[4][5]	
CAMKII-as1 1NM-PP1 8.0 [4] c-Abl-as2 1NM-PP1 120 [4] Cdk7as/as 1NM-PP1 -50 [5] Ptoas 3MB-PP1 120 Leu93-ZIPK 3MB-PP1 2000 [6][7] Wild-Type Kinases v-Src 1NA-PP1 1000 [8] c-Fyn 1NA-PP1 600 1NM-PP1 600 [8] c-Abl 1NA-PP1 600 1NM-PP1 600 [8] CDK2 1NA-PP1 18000 INM-PP1 18000 [8] CAMKII 1NA-PP1 22000	CDK2-as1	1NA-PP1	15	[3]
C-Abl-as2 1NM-PP1 120 [4] Cdk7as/as 1NM-PP1 -50 [5] Ptoas 3MB-PP1 120 Leu93-ZIPK 3MB-PP1 2000 [6][7] Wild-Type Kinases v-Src 1NA-PP1 1000 [2] 1NM-PP1 1000 [8] C-Fyn 1NA-PP1 600 1NM-PP1 600 [8] C-Abl 1NA-PP1 600 1NM-PP1 600 [8] CDK2 1NA-PP1 18000 [NM-PP1 18000 [8] CAMKII 1NA-PP1 22000	1NM-PP1	5.0	[4]	
Cdk7as/as 1NM-PP1 ~50 [5] Ptoas 3MB-PP1 120 Leu93-ZIPK 3MB-PP1 2000 [6][7] Wild-Type Kinases V-Src 1NA-PP1 1000 [2] 1NM-PP1 1000 [8]	CAMKII-as1	1NM-PP1	8.0	[4]
Ptoas 3MB-PP1 120 Leu93-ZIPK 3MB-PP1 2000 [6][7] Wild-Type Kinases v-Src 1NA-PP1 1000 [2] 1NM-PP1 1000 [8] c-Fyn 1NA-PP1 600 [8] c-Abl 1NA-PP1 600 [8] 1NM-PP1 600 [8] CDK2 1NA-PP1 18000 1NM-PP1 18000 [8] CAMKII 1NA-PP1 22000	c-Abl-as2	1NM-PP1	120	[4]
Leu93-ZIPK 3MB-PP1 2000 [6][7] Wild-Type Kinases v-Src 1NA-PP1 1000 [2] 1NM-PP1 1000 [8] c-Fyn 1NA-PP1 600 1NM-PP1 600 [8] c-Abi 1NA-PP1 600 [8] CDK2 1NA-PP1 18000 [8] CDK2 1NA-PP1 18000 [8] CAMKII 1NA-PP1 22000	Cdk7as/as	1NM-PP1	~50	[5]
Wild-Type Kinases v-Src 1NA-PP1 1000 [2] 1NM-PP1 1000 [8]	Ptoas	3MB-PP1	120	
v-Src 1NA-PP1 1000 [2] 1NM-PP1 1000 [8]	Leu93-ZIPK	3MB-PP1	2000	[6][7]
1NM-PP1 1000 [8] c-Fyn 1NA-PP1 600 1NM-PP1 600 [8] c-Abl 1NA-PP1 600 1NM-PP1 600 [8] CDK2 1NA-PP1 18000 1NM-PP1 18000 [8] CAMKII 1NA-PP1 22000	Wild-Type Kinases			
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1NM-PP1 600 [8] CDK2 1NA-PP1 18000 1NM-PP1 18000 [8] CAMKII 1NA-PP1 22000	1NM-PP1	600	[8]	
CDK2 1NA-PP1 18000 1NM-PP1 18000 [8] CAMKII 1NA-PP1 22000	c-Abl	1NA-PP1	600	
1NM-PP1 18000 [8] CAMKII 1NA-PP1 22000	1NM-PP1	600	[8]	
CAMKII 1NA-PP1 22000	CDK2	1NA-PP1	18000	
	1NM-PP1	18000	[8]	
1NM-PP1 22000 [8]	CAMKII	1NA-PP1	22000	
[0]	1NM-PP1	22000	[8]	



Pkd1	1NA-PP1	150	[1]	
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Experimental Protocols

A key experiment to determine the effectiveness of these inhibitors is the in vitro kinase assay. The following protocol is a generalized procedure for assessing the inhibitory activity of PP1 analogs against a target kinase.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 value of a PP1 analog against a specific kinase.

Materials:

- Purified recombinant kinase (wild-type or analog-sensitive)
- PP1 analog inhibitor (3MB-PP1, 1NA-PP1, or 1NM-PP1) dissolved in DMSO
- Kinase-specific substrate (peptide or protein)
- [y-32P]ATP or unlabeled ATP
- Kinase reaction buffer (e.g., 25 mM HEPES-NaOH pH 7.4, 10 mM MgCl₂, 1 mM DTT)
- 96-well plates
- Phosphorimager or appropriate detection system for non-radioactive assays (e.g., ADP-Glo™ Kinase Assay)

Procedure:

- Prepare Inhibitor Dilutions: A serial dilution of the PP1 analog is prepared in DMSO. A typical starting concentration might be 10 mM, which is then serially diluted to cover a wide range of concentrations (e.g., from 10 μM to 0.1 nM).
- Kinase Reaction Setup: In each well of a 96-well plate, the following components are added:
 - Kinase reaction buffer.

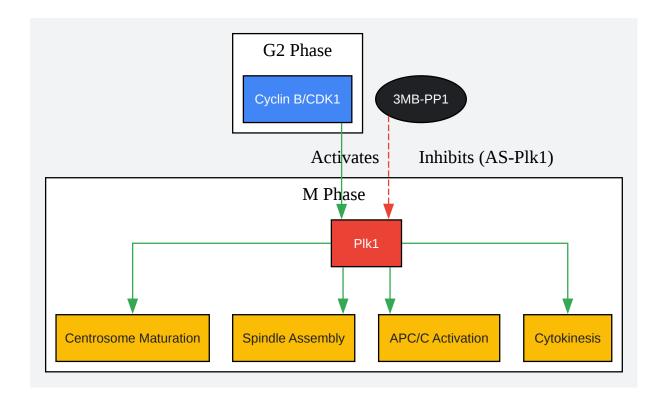


- A fixed concentration of the purified kinase.
- The kinase substrate.
- Varying concentrations of the PP1 analog inhibitor. A DMSO-only control is included to represent 0% inhibition.
- Initiate Reaction: The kinase reaction is initiated by the addition of ATP (spiked with [γ ³²P]ATP for radioactive assays). The final ATP concentration should be close to the Km of the
 kinase for ATP to ensure accurate IC50 determination.
- Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 30 minutes), ensuring the reaction is in the linear range.
- Terminate Reaction: The reaction is stopped by adding a stop solution, such as a high concentration of EDTA or by spotting the reaction mixture onto a phosphocellulose membrane which is then washed to remove unincorporated [y-32P]ATP.
- · Detection and Analysis:
 - For radioactive assays, the amount of ³²P incorporated into the substrate is quantified using a phosphorimager.
 - For non-radioactive assays like ADP-Glo[™], the amount of ADP produced is measured according to the manufacturer's protocol.
- IC50 Calculation: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Mandatory Visualizations Signaling Pathways and Experimental Workflows

To visually represent the context in which these inhibitors are used, the following diagrams illustrate a key signaling pathway targeted by these compounds and the general workflow of a chemical genetics experiment.

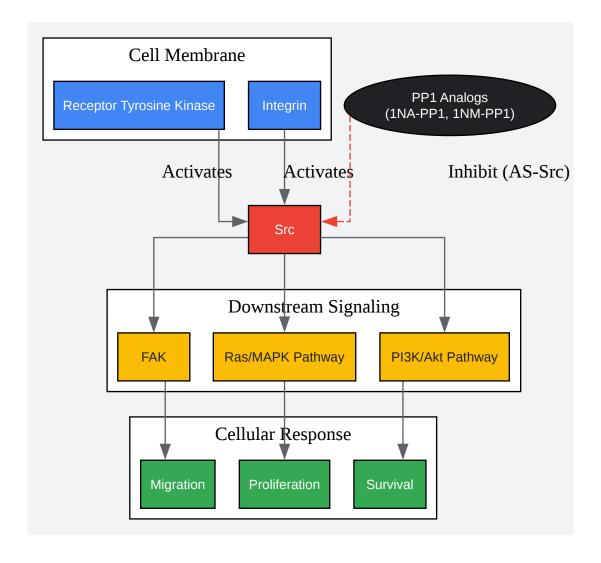




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Caption: Plk1 signaling pathway during the G2/M transition.

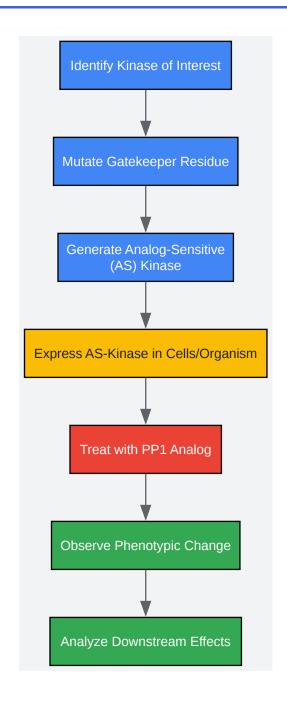




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Caption: Simplified Src kinase signaling pathway.





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Caption: General workflow of a chemical genetics experiment.

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